molecular formula C14H11FO2 B1532617 4-(3-Fluoro-benzyl)-benzoic acid CAS No. 1258540-14-5

4-(3-Fluoro-benzyl)-benzoic acid

Cat. No.: B1532617
CAS No.: 1258540-14-5
M. Wt: 230.23 g/mol
InChI Key: SJHWVLADKRXQQR-UHFFFAOYSA-N
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Description

4-(3-Fluoro-benzyl)-benzoic acid is an organic compound that features a benzyl group substituted with a fluorine atom at the para position and a benzoic acid moiety

Scientific Research Applications

4-(3-Fluoro-benzyl)-benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as fluorinated polymers.

Future Directions

While specific future directions for “4-(3-Fluoro-benzyl)-benzoic acid” were not found, related compounds have been used in research for neurodegenerative disease treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluoro-benzyl)-benzoic acid typically involves the reaction of 3-fluorobenzyl chloride with benzoic acid under basic conditions. The reaction can be catalyzed by a base such as sodium hydroxide or potassium carbonate. The general reaction scheme is as follows:

    Step 1: 3-Fluorobenzyl chloride is reacted with benzoic acid in the presence of a base.

    Step 2: The reaction mixture is heated to facilitate the nucleophilic substitution reaction.

    Step 3: The product is purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluoro-benzyl)-benzoic acid can undergo various chemical reactions, including:

    Oxidation: The benzylic position can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.

Major Products

    Oxidation: Formation of 4-(3-Fluoro-benzoyl)-benzoic acid or 4-(3-Fluoro-benzyl)-benzaldehyde.

    Reduction: Formation of 4-(3-Fluoro-benzyl)-benzyl alcohol.

    Substitution: Formation of 4-(3-Amino-benzyl)-benzoic acid or 4-(3-Mercapto-benzyl)-benzoic acid.

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-benzyl)-benzoic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors by forming strong hydrogen bonds or van der Waals interactions. The benzoic acid moiety can participate in various biochemical pathways, influencing cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluorobenzyl alcohol
  • 4-Fluorobenzylamine
  • 3-Fluorobenzyl alcohol

Uniqueness

4-(3-Fluoro-benzyl)-benzoic acid is unique due to the presence of both a fluorine-substituted benzyl group and a benzoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The fluorine atom enhances the compound’s stability and lipophilicity, while the benzoic acid group provides a reactive site for further chemical modifications.

Properties

IUPAC Name

4-[(3-fluorophenyl)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c15-13-3-1-2-11(9-13)8-10-4-6-12(7-5-10)14(16)17/h1-7,9H,8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJHWVLADKRXQQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of methyl 4-(3-fluorobenzyl)benzoate (0.574 g; 2.35 mmol) and lithium hydroxide (0.493 g; 11.75 mmol) in water (6 mL) and THF (6 mL) was heated at 60° C. for 3 hours and concentrated under reduced pressure. The resulting aqueous solution was acidified with a 6N solution of hydrochloric acid in water. The resulting precipitate was filtered off to give 0.541 g (quantitative) of 4-(3-fluorobenzyl)benzoic acid which was used without further purification.
Name
methyl 4-(3-fluorobenzyl)benzoate
Quantity
0.574 g
Type
reactant
Reaction Step One
Quantity
0.493 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.